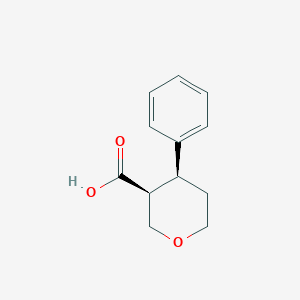

(3S,4S)-4-phenyloxane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-phenyloxane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSHMVXBFVCQX-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4s 4 Phenyloxane 3 Carboxylic Acid

Stereoselective and Enantioselective Synthesis Strategies

Achieving the desired (3S,4S) configuration requires precise control over the formation of the two adjacent chiral centers. Modern synthetic strategies offer several powerful tools to accomplish this, primarily through asymmetric catalysis, the temporary use of chiral auxiliaries, and organocatalysis. A common retrosynthetic approach for this target involves the cyclization of a linear precursor, where an intramolecular oxa-Michael addition is a key ring-forming step.

Asymmetric Catalysis in Oxane Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (3S,4S)-4-phenyloxane-3-carboxylic acid, a transition-metal-catalyzed intramolecular oxa-Michael addition represents a highly efficient strategy. This approach typically involves the cyclization of a ζ-hydroxy-α,β-unsaturated ester precursor. Chiral complexes of metals such as palladium, copper, or ruthenium can coordinate to the substrate, creating a chiral environment that directs the nucleophilic attack of the hydroxyl group to one face of the double bond, thereby establishing the desired stereochemistry.

For instance, a palladium-catalyzed process could be employed where a chiral phosphine (B1218219) ligand enforces the stereochemical outcome. nih.gov The reaction conditions are generally mild, and the catalyst loading can often be kept low, making it an attractive method for larger-scale synthesis. The choice of metal, ligand, and solvent is critical for achieving high levels of diastereoselectivity and enantioselectivity.

| Catalyst/Ligand System | Typical Substrate | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) | ee (%) |

| Pd(OAc)₂ / (R)-BINAP | ζ-hydroxy-α,β-unsaturated ester | THF | 25 | 85-95 | >20:1 | 90-98 |

| Cu(OTf)₂ / Ph-BOX | ζ-hydroxy-α,β-unsaturated ketone | CH₂Cl₂ | 0 | 80-92 | >15:1 | 92-99 |

| [RuCl₂(p-cymene)]₂ / Chiral Diamine | ζ-hydroxy-α,β-unsaturated ester | Toluene | 40 | 75-90 | >10:1 | >95 |

This table presents representative data for asymmetric metal-catalyzed oxa-Michael cyclizations based on analogous systems found in the literature. Performance may vary for the specific synthesis of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenters have been set, the auxiliary is cleaved and can often be recovered. This method is known for its reliability and predictability. researchgate.net For the synthesis of this compound, an auxiliary such as an Evans oxazolidinone or a pseudoephedrine derivative could be employed. nih.govsigmaaldrich.com

A potential synthetic sequence would involve:

Attachment of a chiral auxiliary to an acrylic acid derivative.

A diastereoselective conjugate addition of a phenyl group (using an organocuprate reagent) to establish the C4 stereocenter. The bulky auxiliary effectively shields one face of the molecule, directing the incoming nucleophile.

Subsequent chemical manipulations to introduce a hydroxyl group at the ζ-position, followed by cyclization.

Removal of the chiral auxiliary via hydrolysis to yield the target carboxylic acid.

The primary advantage of this approach is the high level of diastereoselectivity often achieved, which can exceed 99:1. nih.gov This makes it a powerful tool for obtaining highly pure stereoisomers.

| Chiral Auxiliary | Key Reaction Step | Reagent | Diastereomeric Ratio (d.r.) |

| (R)-4-Benzyl-2-oxazolidinone | Conjugate Addition | Ph₂CuLi | >98:2 |

| (1S,2S)-Pseudoephenamine | Conjugate Addition | PhMgBr, CuI | >95:5 |

| (S)-(-)-2,10-Camphorsultam | Diels-Alder Cycloaddition | Lewis Acid | >99:1 |

This table illustrates the high diastereoselectivity achievable with common chiral auxiliaries in reactions relevant to establishing the stereocenters of the target molecule.

Organocatalytic Routes to this compound

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in asymmetric synthesis. rsc.org For the formation of the oxane ring, bifunctional organocatalysts, such as thioureas or squaramides derived from cinchona alkaloids, are particularly effective. nih.gov These catalysts possess both a hydrogen-bond donating moiety and a basic site (e.g., a tertiary amine).

In a proposed synthesis, the organocatalyst would activate a ζ-hydroxy-α,β-unsaturated ester precursor. The thiourea (B124793) or squaramide group would activate the ester via hydrogen bonding, lowering its LUMO, while the basic amine would deprotonate the tethered hydroxyl group. This dual activation brings the nucleophile and electrophile into close proximity within a defined chiral environment, facilitating a highly stereoselective intramolecular oxa-Michael addition. researchgate.net This methodology avoids the use of potentially toxic and expensive transition metals and is often praised for its operational simplicity. rsc.orgnih.gov

| Organocatalyst Type | Catalyst Example | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Bifunctional Thiourea | Takemoto Catalyst | Toluene | -20 | 90-98 | 95-99 |

| Bifunctional Squaramide | Quinine-derived Squaramide | Chloroform (B151607) | 0 | 88-97 | >97 |

| Prolinol Ether | (S)-Diphenylprolinol Silyl Ether | Dichloromethane (B109758) | 4 | 85-95 | 90-98 |

This table shows typical performance data for organocatalysts in asymmetric oxa-Michael additions relevant to the synthesis of the target compound.

Total Synthesis Approaches Incorporating this compound Precursors

While this compound is not itself a known natural product, the substituted tetrahydropyran (B127337) ring is a key structural motif in a vast number of biologically active natural products, including marine macrolides like neopeltolide (B1256781) and bryostatin. nih.govnih.gov Therefore, chiral building blocks like the target molecule are of significant interest in the total synthesis of these complex targets.

In a retrosynthetic analysis of a larger molecule containing this fragment, this compound could serve as a valuable chiral synthon. Its carboxylic acid handle allows for straightforward coupling reactions (e.g., esterification, amidation) to connect it to other fragments of the target molecule. The defined stereochemistry at C3 and C4 would be carried through the synthesis, reducing the need for late-stage stereochemical adjustments. Synthetic strategies that deliver such highly functionalized and enantiopure building blocks are critical for streamlining the total synthesis of complex natural products.

Chemoenzymatic Synthetic Pathways to this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of enzymes. mdpi.com A powerful chemoenzymatic strategy for accessing a single enantiomer of a chiral carboxylic acid is the enzymatic kinetic resolution of a racemic mixture. nih.gov

In this approach, a racemic mixture of an ester of 4-phenyloxane-3-carboxylic acid would be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (Lipase PS). The enzyme, being chiral, selectively catalyzes the hydrolysis of one enantiomer (e.g., the (3S,4S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (3R,4R)-ester) largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated chemically. This method is highly effective for producing compounds with very high enantiomeric excess (>99% ee), although the maximum theoretical yield for the desired enantiomer is 50%.

| Enzyme | Reaction Type | Solvent System | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis of rac-ester | Phosphate Buffer / Toluene | >99% |

| Pseudomonas cepacia Lipase (Lipase PS) | Hydrolysis of rac-ester | Phosphate Buffer / Diisopropyl ether | >98% |

| Porcine Pancreatic Lipase (PPL) | Esterification of rac-acid | Hexane | >95% |

This table lists common enzymes used for kinetic resolution of chiral carboxylic acids and esters, with typical selectivities observed in such processes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.edu The synthesis of this compound can be made more sustainable by adhering to these principles.

Catalysis over Stoichiometric Reagents : The asymmetric catalytic and organocatalytic methods described (Sections 2.1.1 and 2.1.3) are inherently greener than chiral auxiliary-based approaches. yale.edu Catalytic methods maximize atom economy by reducing the amount of waste generated from stoichiometric chiral reagents. greenchemistry-toolkit.org

Safer Solvents : Efforts can be made to replace hazardous solvents like dichloromethane or chloroform with greener alternatives such as 2-methyltetrahydrofuran (B130290) (MeTHF) or cyclopentyl methyl ether (CPME). nih.gov In some cases, reactions can be run in water or solvent-free conditions.

Energy Efficiency : Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Many organocatalytic and chemoenzymatic reactions operate under mild conditions, contributing to a lower environmental footprint. yale.edu

Use of Renewable Feedstocks : Precursors for the synthesis could potentially be derived from renewable biomass. For instance, furfural, a biomass-derived platform chemical, can be a starting point for the synthesis of dihydropyran, a related scaffold to the oxane ring. rsc.org

By integrating these principles, the synthesis of this compound can be achieved not only with high stereochemical precision but also with minimal environmental impact.

Chemical Transformations and Reactivity of 3s,4s 4 Phenyloxane 3 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The conversion of (3S,4S)-4-phenyloxane-3-carboxylic acid to its corresponding esters can be achieved through several standard protocols. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. chemguide.co.ukmasterorganicchemistry.com Given the stereocenters adjacent to the carboxyl group, reaction conditions would need to be optimized to avoid epimerization.

Alternative methods that proceed under milder conditions might be preferable. These include using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), or converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.comorganic-chemistry.org

Amidation: The formation of amides from this compound is another crucial transformation. Direct condensation with amines typically requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. More practical approaches involve the use of coupling reagents, similar to those used in esterification, to activate the carboxylic acid. organic-chemistry.orgresearchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation. chimia.ch

For sterically hindered substrates, specialized methods may be required to achieve good yields. chimia.ch Boric acid has emerged as a mild and effective catalyst for the direct amidation of carboxylic acids, preserving the integrity of stereogenic centers. orgsyn.org

| Transformation | Method | Typical Reagents | Key Features |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄, TsOH) | Equilibrium reaction; requires excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |

| Acyl Chloride Formation | 1) SOCl₂, Oxalyl Chloride 2) R'-OH, Base (e.g., Pyridine) | High reactivity; two-step process. commonorganicchemistry.com | |

| Coupling Agent Mediated | DCC or EDCI, DMAP, R'-OH | Mild conditions; suitable for acid-sensitive substrates. organic-chemistry.org | |

| Amidation | Coupling Agent Mediated | HBTU, HATU, or DCC/HOBt; Amine (R'R''NH), Base (e.g., DIPEA) | Widely used in peptide synthesis; high yields. chimia.ch |

| Boric Acid Catalysis | B(OH)₃, Amine (R'R''NH), Heat | "Green" catalyst; preserves stereochemistry. orgsyn.org |

Stereocontrol in Functionalization at the Oxane Ring

Functionalization of the oxane ring of this compound is heavily influenced by the pre-existing stereocenters and the bulky phenyl group. Any reaction targeting the C-H bonds of the ring must contend with the steric hindrance imposed by the trans-diequatorial arrangement of the phenyl and carboxylic acid groups (in the likely chair conformation).

The phenyl group at C4 is expected to exert a significant steric directing effect, shielding the α-face of that position and potentially directing incoming reagents to the opposite face of the ring. Similarly, the carboxylic acid group at C3 can influence reactivity. Electrophilic additions to the ring oxygen or reactions involving adjacent C-H bonds would be subject to stereoelectronic effects derived from the ring conformation.

For instance, radical-based C-H functionalization, a powerful tool for late-stage modification, often shows a preference for tertiary C-H bonds. nih.gov However, in this molecule, the reactivity would be modulated by the steric environment and the electronic influence of the adjacent oxygen atom and phenyl group. Strategies for stereoselective synthesis of substituted tetrahydropyrans often rely on intramolecular cyclization reactions where stereochemistry is set in the acyclic precursor. acs.orgorganic-chemistry.org Applying functionalization reactions to the pre-formed ring would require careful selection of reagents to achieve high diastereoselectivity.

Rearrangement Reactions Involving the this compound Skeleton

The this compound skeleton could potentially undergo various rearrangement reactions under specific conditions, particularly those promoted by strong acids. Acid-catalyzed reactions could lead to the formation of a carbocation intermediate, which could then trigger skeletal reorganization.

For example, protonation of the oxane oxygen followed by ring-opening could generate a carbocation. Depending on the position of this positive charge, subsequent intramolecular reactions could occur. A 1,2-hydride or phenyl shift could lead to a more stable carbocation, followed by recyclization or reaction with a nucleophile. While common in carbocyclic systems (e.g., Wagner-Meerwein rearrangement), such shifts are also plausible in heterocyclic frameworks.

Pinacol-type rearrangements could be envisioned if a vicinal diol derivative of the oxane ring were prepared. nih.gov Furthermore, reactions involving the carboxylic acid group, such as the Curtius, Schmidt, or Hofmann rearrangements, could be used to convert the carboxyl moiety into an amine group, opening pathways to different classes of substituted oxanes. These rearrangements proceed with retention of stereochemistry at the migrating carbon, which would be the C3 position of the oxane ring.

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a versatile platform for modifying the this compound structure at several positions.

Decarboxylative Coupling: The carboxylic acid group can serve as a synthetic handle in metal-catalyzed decarboxylative cross-coupling reactions. researchgate.netumn.edursc.org Under palladium or copper catalysis, the carboxyl group can be extruded as CO₂, generating an organometallic intermediate at C3 which can then be coupled with various partners like aryl halides, vinyl halides, or alkynes. This strategy would provide a direct method for C3-alkylation, -arylation, or -vinylation.

C-H Activation/Functionalization: The oxane ring and the phenyl group contain numerous C-H bonds that are potential targets for direct functionalization. Palladium, rhodium, and iron catalysts are known to mediate the activation of otherwise inert C(sp³)-H and C(sp²)-H bonds. nih.govresearchgate.netmdpi.com The ring oxygen could act as a directing group, facilitating C-H activation at adjacent positions (C2 or C6). The phenyl group is also susceptible to ortho-C-H activation, directed by a coordinating group or under conditions that favor electrophilic palladation.

| Reaction Type | Target Site | Potential Catalysts | Potential Products |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Carboxylic Acid (C3) | Pd, Cu, Ag, Ni | C3-Arylated, -Vinylated, or -Alkylated Oxanes |

| Directed C(sp³)-H Activation | Oxane Ring (e.g., C2, C6) | Pd, Rh, Fe | C2/C6-Functionalized Oxanes (e.g., arylation, amination) |

| C(sp²)-H Arylation | Phenyl Ring (ortho position) | Pd, Ru | Biaryl-substituted Oxanes |

Biotransformation Studies on this compound

While no specific biotransformation studies on this compound have been reported, likely metabolic pathways can be inferred from studies on structurally related compounds. The metabolism of xenobiotics is primarily mediated by cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes (Phase II). nih.govplos.org

Phase I Metabolism: The phenyl ring is a common site for oxidation by CYP enzymes, typically leading to the formation of hydroxylated metabolites at the para- or ortho-positions. hyphadiscovery.com The saturated oxane ring can also undergo hydroxylation at positions that are sterically accessible. The presence of the ether linkage within the oxane ring might also be a site for metabolism, although cyclic ethers are generally more stable than their acyclic counterparts. hyphadiscovery.com In some cases, CYP-mediated cleavage of aryl-ether bonds has been observed. nih.gov

Phase II Metabolism: The carboxylic acid moiety is a prime target for Phase II conjugation reactions. The most common pathway is glucuronidation, where UDP-glucuronosyltransferase enzymes catalyze the formation of an acyl glucuronide. This process increases the water solubility of the compound, facilitating its excretion.

Therefore, the expected major metabolites of this compound would include hydroxylated derivatives of the phenyl and oxane rings, as well as the glucuronide conjugate of the parent compound.

Derivatives and Analogues of 3s,4s 4 Phenyloxane 3 Carboxylic Acid

Synthesis of Stereoisomers and Diastereomers of 4-phenyloxane-3-carboxylic acid

The precise spatial arrangement of substituents in a molecule is paramount to its biological activity. Consequently, the stereoselective synthesis of the various isomers of 4-phenyloxane-3-carboxylic acid is a critical area of research. Methodologies to access the (3S,4S), (3R,4R), (3S,4R), and (3R,4S) isomers often rely on asymmetric synthesis, leveraging chiral catalysts or auxiliaries to control the stereochemical outcome.

One common strategy involves the diastereoselective cyclization of an acyclic precursor. For instance, an enantiomerically pure hydroxy-epoxide can be opened by a phenyl-containing nucleophile, followed by intramolecular cyclization to form the oxane ring. The stereochemistry of the final product is dictated by the stereocenters present in the starting material and the stereochemical course of the cyclization reaction.

Another approach is the use of organocatalysis. Chiral amines or phosphoric acids can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated ester, establishing one or more stereocenters with high enantioselectivity. Subsequent transformations can then be employed to construct the oxane ring.

The following table summarizes hypothetical synthetic routes to the different stereoisomers of 4-phenyloxane-3-carboxylic acid, based on established synthetic methodologies for related compounds.

| Stereoisomer | Plausible Synthetic Approach | Key Features |

| (3S,4S) & (3R,4R) | Enantioselective Michael addition followed by diastereoselective reduction and cyclization. | Utilizes a chiral catalyst to set the initial stereocenter, with subsequent steps controlling the relative stereochemistry. |

| (3S,4R) & (3R,4S) | Diastereoselective aldol (B89426) reaction followed by cyclization. | Control of syn or anti aldol adducts allows access to different diastereomers. |

| All four isomers | Kinetic resolution of a racemic mixture. | Enzymatic or chemical methods to selectively react with one enantiomer, allowing for the separation of isomers. |

Structural Modifications of the Phenyl Moiety

The phenyl group at the C4 position of the oxane ring is a key feature for potential interactions with biological targets, often through hydrophobic or aromatic interactions. Modifications to this moiety can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Substituents can be introduced onto the phenyl ring to probe the electronic and steric requirements of the binding pocket. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can be installed at the ortho, meta, or para positions. The synthesis of these analogues typically involves starting with the appropriately substituted benzaldehyde (B42025) or other phenyl-containing building blocks in the synthetic sequence.

The following table provides examples of such modifications and their potential impact on biological activity, extrapolated from general principles of medicinal chemistry.

| Phenyl Modification | Rationale for Modification | Potential Impact on Activity |

| para-Chloro | Introduces a halogen bond donor and alters electronic properties. | May enhance binding affinity and improve metabolic stability. |

| meta-Methoxy | Adds a hydrogen bond acceptor and increases polarity. | Could improve solubility and introduce new binding interactions. |

| ortho-Methyl | Introduces steric bulk near the oxane ring. | May probe the size of the binding pocket and influence conformation. |

| Pentafluoro | Significantly alters electronic properties and lipophilicity. | Can improve metabolic stability and cell permeability. |

Heterocyclic Ring Substitutions and Modifications

In medicinal chemistry, the replacement of a phenyl ring with a heterocyclic ring is a common strategy to modulate a compound's properties. This concept of bioisosterism can be applied to (3S,4S)-4-phenyloxane-3-carboxylic acid to explore new chemical space and potentially improve drug-like properties such as solubility and metabolic stability.

Heterocycles like pyridine, thiophene, furan, and pyrazole (B372694) can be introduced in place of the phenyl group. These rings offer different electronic distributions, hydrogen bonding capabilities, and metabolic profiles. The synthesis of these analogues would involve incorporating the corresponding heterocyclic aldehydes or other suitable precursors into the synthetic route.

Below is a table outlining potential heterocyclic replacements and their anticipated effects.

| Heterocyclic Replacement | Rationale | Potential Advantages |

| Pyridine | Introduces a basic nitrogen atom. | Improved solubility, potential for new ionic interactions. |

| Thiophene | Aromatic ring with a sulfur atom. | Can alter metabolic pathways and binding interactions. |

| Furan | Oxygen-containing aromatic ring. | Can act as a hydrogen bond acceptor. |

| Oxazole | Contains both oxygen and nitrogen. | Offers diverse interaction possibilities and can improve metabolic stability. |

Conformationally Restricted Analogues of this compound

To better understand the bioactive conformation of this compound, conformationally restricted analogues are designed and synthesized. By limiting the number of accessible conformations, it is possible to identify the spatial arrangement of key functional groups required for optimal interaction with a biological target.

Strategies to restrict conformational flexibility include the introduction of additional rings to create bicyclic or spirocyclic systems. For example, bridging the oxane ring or fusing a ring to the existing structure can lock the molecule into a more rigid conformation. The synthesis of these complex structures often requires multi-step sequences and advanced synthetic methodologies.

The following table presents some hypothetical examples of conformationally restricted analogues.

| Type of Analogue | Structural Feature | Rationale |

| Bicyclic ether | An additional ether bridge across the oxane ring. | Locks the chair conformation and restricts substituent orientation. |

| Spirocyclic derivative | A cyclopropyl (B3062369) or cyclobutyl ring fused at a carbon of the oxane. | Introduces rigidity and alters the trajectory of substituents. |

| Fused aromatic system | A benzene (B151609) ring fused to the oxane ring. | Creates a rigid, planar system to probe specific binding modes. |

Evaluation of Structural Activity Relationships in Derived Compounds

The systematic synthesis and biological evaluation of the derivatives and analogues described in the preceding sections allow for the establishment of a Structure-Activity Relationship (SAR). SAR studies provide crucial insights into how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

The evaluation typically involves in vitro assays to measure the compound's affinity for a specific biological target (e.g., an enzyme or receptor) and its functional effect. By comparing the activity of different analogues, a comprehensive SAR profile can be constructed.

Key SAR findings for hypothetical analogues of this compound could include:

Stereochemistry: The (3S,4S) stereochemistry is found to be essential for high potency, suggesting a specific three-dimensional fit in the binding site.

Phenyl Substituents: Electron-withdrawing groups at the para position of the phenyl ring are shown to increase activity, indicating a potential interaction with an electron-rich region of the target.

Heterocyclic Replacements: Replacing the phenyl ring with a 2-pyridyl moiety maintains or improves activity, suggesting that a nitrogen atom in that position is beneficial for binding.

Conformational Restriction: A rigid bicyclic analogue that mimics a specific chair conformation of the oxane ring exhibits significantly higher potency, confirming the importance of this conformation for biological activity.

These SAR findings are instrumental in the iterative process of lead optimization, ultimately aiming to develop a drug candidate with the desired therapeutic profile.

Advanced Spectroscopic and Stereochemical Elucidation of 3s,4s 4 Phenyloxane 3 Carboxylic Acid and Its Derivatives

Comprehensive NMR Spectroscopic Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of cyclic molecules in solution. nih.govauremn.org.br For (3S,4S)-4-phenyloxane-3-carboxylic acid, the six-membered oxane ring is expected to adopt a chair conformation to minimize steric and torsional strain. In this conformation, the bulky phenyl and carboxylic acid substituents can occupy either axial or equatorial positions.

Detailed ¹H and ¹³C NMR analyses, including 2D techniques such as COSY, HSQC, and NOESY, provide critical insights. The vicinal coupling constants (³J) between protons on the oxane ring are particularly informative. mdpi.com A large coupling constant (typically 8-13 Hz) between two protons indicates a dihedral angle of approximately 180°, characteristic of a trans-diaxial relationship. Conversely, smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or equatorial-equatorial arrangements. mdpi.com

For the (3S,4S) stereoisomer, the thermodynamically most stable conformation is predicted to be the one where both the large phenyl group at C4 and the carboxylic acid group at C3 occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This arrangement would be reflected in the coupling constants of H3 and H4 with adjacent protons. Specifically, the coupling between H3 and H4 would be expected to be large, indicating a diaxial relationship in the alternative, less stable chair conformation, but would be smaller in the preferred diequatorial conformation. NOESY experiments can further confirm spatial proximities consistent with the proposed diequatorial arrangement. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for the Predominant Conformer of this compound in CDCl₃ This table is generated based on typical values for analogous structures and is for illustrative purposes.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2-ax | 3.65 | ddd, J = 11.5, 10.5, 4.5 | 68.5 |

| 2-eq | 4.10 | ddd, J = 11.5, 4.5, 2.0 | |

| 3 | 2.95 | ddd, J = 10.5, 4.5, 3.0 | 45.2 |

| 4 | 3.15 | ddd, J = 10.0, 4.5, 3.0 | 42.8 |

| 5-ax | 1.80 | m | 32.1 |

| 5-eq | 2.10 | m | |

| 6-ax | 3.75 | ddd, J = 11.0, 10.0, 4.5 | 67.9 |

| 6-eq | 4.05 | ddd, J = 11.0, 4.5, 2.5 | |

| Phenyl-C1' | - | - | 140.1 |

| Phenyl-C2'/6' | 7.30 | m | 128.8 |

| Phenyl-C3'/5' | 7.25 | m | 127.9 |

| Phenyl-C4' | 7.20 | m | 126.5 |

| COOH | 11.5 | br s | 178.5 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. pg.edu.plmgcub.ac.in These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. The resulting spectra, characterized by positive or negative Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenters. scribd.com

For this compound, the key chromophores are the phenyl group and the carboxylic acid group. The electronic transitions associated with these groups become chiroptically active due to their asymmetric environment. The phenyl group's π-π* transitions (around 200-220 nm and 250-270 nm) and the carboxylic acid's n-π* transition (around 210-220 nm) are expected to give rise to distinct Cotton effects in the CD spectrum.

The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry using empirical rules, such as the Octant Rule for ketones or sector rules developed for aromatic chromophores. scribd.com By comparing the experimental CD spectrum with spectra of related compounds of known configuration or with quantum chemical calculations, the absolute configuration can be unambiguously assigned. nih.govmtoz-biolabs.com For the (3S,4S) configuration, a specific pattern of positive and/or negative Cotton effects would be predicted, confirming the stereochemical assignment derived from the synthesis.

Table 2: Predicted Chiroptical Data for this compound This table is illustrative, based on general principles for similar chromophores.

| Technique | Wavelength (λ, nm) | Sign of Cotton Effect | Associated Transition |

| CD | ~265 | Negative | Phenyl (¹Lₐ) |

| CD | ~215 | Positive | Phenyl (¹Lₑ) / Carboxyl (n→π*) |

| ORD | >300 | Plain Curve | - |

| ORD | ~280 | Trough | Corresponds to CD band |

| ORD | ~230 | Peak | Corresponds to CD band |

Single Crystal X-Ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction provides the most definitive and precise structural information for a molecule in the solid state. This technique allows for the direct visualization of the atomic arrangement in three dimensions, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its relative and absolute stereochemistry. nih.gov The analysis would reveal the preferred conformation adopted in the crystal lattice, which is typically the lowest energy conformation. It is expected that the oxane ring would adopt a chair conformation with the phenyl and carboxylic acid groups in equatorial positions, consistent with predictions from NMR studies.

Furthermore, the crystal structure would elucidate the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding involving the carboxylic acid groups (often forming dimers) and potential C-H···π interactions involving the phenyl rings. mdpi.com The crystallographic data, including the unit cell dimensions, space group, and atomic coordinates, serve as the ultimate benchmark for structural assignment.

Table 3: Hypothetical Single Crystal X-Ray Diffraction Data This table presents plausible crystallographic parameters for the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.56 |

| b (Å) | 5.98 |

| c (Å) | 12.45 |

| β (°) | 105.3 |

| Volume (ų) | 615.7 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.205 |

| Key Bond Length (C3-C4, Å) | 1.535 |

| Key Torsion Angle (H-C3-C4-H, °) | -175.8 (anti-periplanar) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

For this compound, the IR and Raman spectra would be dominated by signals corresponding to the carboxylic acid, the phenyl ring, the oxane ether linkage, and C-H bonds. The carboxylic acid functional group gives rise to several distinct and characteristic bands. A very broad O-H stretching band is typically observed in the IR spectrum from approximately 2500 to 3300 cm⁻¹, arising from strong hydrogen bonding. spectroscopyonline.comlibretexts.org The carbonyl (C=O) stretch appears as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org

The phenyl group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹. The C-O-C stretching of the oxane ring is expected to produce a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information, with the aromatic ring vibrations often being particularly strong. researchgate.net

Table 4: Characteristic Vibrational Frequencies Based on typical group frequencies for the functionalities present.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3300-2500 | O-H stretch | Carboxylic Acid (dimer) | Strong, Broad | Weak |

| 3100-3000 | C-H stretch | Phenyl | Medium | Strong |

| 2990-2850 | C-H stretch | Aliphatic (oxane ring) | Medium | Medium |

| 1725-1700 | C=O stretch | Carboxylic Acid (dimer) | Very Strong | Medium |

| 1600, 1475 | C=C stretch | Phenyl | Medium-Weak | Strong |

| 1420 | O-H bend | Carboxylic Acid | Medium | Weak |

| 1300-1200 | C-O stretch | Carboxylic Acid | Strong | Weak |

| 1150-1050 | C-O-C stretch | Ether (oxane ring) | Strong | Weak |

| 900-675 | C-H out-of-plane bend | Phenyl | Strong | Weak |

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. libretexts.org Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is ionized and then fragmented.

For this compound (Molecular Weight: 222.25 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 222 or 223, respectively. The fragmentation pathways would likely be dictated by the most stable resulting ions and neutral losses.

Key fragmentation pathways would include:

Loss of the carboxyl group: A prominent fragmentation would be the loss of the COOH radical (45 Da) or CO₂ (44 Da) followed by H•, leading to a fragment ion at m/z 177. libretexts.org

Ring cleavage: The oxane ring can undergo cleavage. A common pathway for cyclic ethers is α-cleavage adjacent to the oxygen atom, followed by further rearrangements. nih.govresearchgate.net

Cleavage adjacent to the phenyl group: Benzylic cleavage could lead to the formation of tropylium (B1234903) ions or related stable aromatic fragments.

Loss of water: Dehydration ([M-H₂O]⁺) is a common fragmentation pathway for molecules containing carboxylic acids.

By analyzing the masses of the fragment ions (MS/MS analysis), a detailed picture of the molecule's connectivity can be constructed, further confirming its proposed structure. researchgate.net

Table 5: Plausible Mass Spectrometry Fragmentation Data (EI) Based on established fragmentation patterns for ethers, carboxylic acids, and aromatic compounds.

| m/z | Proposed Fragment Identity | Neutral Loss |

| 222 | [M]⁺ (Molecular Ion) | - |

| 204 | [M - H₂O]⁺ | H₂O |

| 177 | [M - COOH]⁺ | COOH |

| 118 | [C₈H₁₀O]⁺ | C₃H₄O₂ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₄H₉O₂ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₄H₇O₃ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₅H₉O₃ |

Computational and Theoretical Studies on 3s,4s 4 Phenyloxane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of (3S,4S)-4-phenyloxane-3-carboxylic acid. These calculations could predict various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. Furthermore, the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Relates to electron-donating ability |

| LUMO Energy | N/A | Relates to electron-accepting ability |

| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

To understand the three-dimensional structure and flexibility of this compound, conformational analysis would be performed. Molecular mechanics (MM) methods could be used to systematically search for and identify low-energy conformations of the molecule. This would involve rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Following the identification of stable conformers, molecular dynamics (MD) simulations could be conducted to study the dynamic behavior of the molecule over time. These simulations would provide information on the conformational changes, flexibility, and stability of the compound in a simulated environment, such as in a solvent.

Docking Studies of this compound in Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, docking studies of this compound would be performed to investigate its potential binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. mdpi.comresearchgate.netnih.gov

These studies would involve placing the molecule into the binding site of a receptor and using a scoring function to estimate the strength of the interaction. The results could identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

QSAR Modeling for Structure-Activity Relationships in Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic, steric, or hydrophobic in nature. By correlating these descriptors with the observed biological activity of a set of known derivatives, a predictive model can be built. This model could then be used to design new derivatives with potentially improved activity.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, quantum chemical calculations could be used to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Comparing the predicted spectra with experimentally obtained data can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic and vibrational properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 3s,4s 4 Phenyloxane 3 Carboxylic Acid in Advanced Chemical Synthesis

Chiral Building Block in Natural Product Synthesis

The tetrahydropyran (B127337) (oxane) ring is a ubiquitous structural motif in a vast array of biologically significant natural products, including marine macrolides and polyether antibiotics. nih.govresearchgate.net The synthesis of these complex molecules often relies on the use of pre-functionalized, stereochemically defined building blocks. (3S,4S)-4-phenyloxane-3-carboxylic acid, with its defined stereocenters, represents a prime candidate for such a role.

The strategic placement of the phenyl and carboxylic acid groups on the oxane ring allows for diverse synthetic manipulations. The carboxylic acid can serve as a handle for peptide couplings, esterifications, or reductions to the corresponding alcohol, enabling its incorporation into a larger molecular framework. The phenyl group, on the other hand, can influence the molecule's conformation and provide a site for further functionalization through aromatic substitution reactions.

Key Synthetic Strategies for Tetrahydropyran Rings:

| Synthetic Method | Description | Key Features |

| Oxa-Michael Addition | Intramolecular cyclization of a hydroxy-enone. | Forms the tetrahydropyran ring with high stereocontrol. mdpi.com |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and an aldehyde. | Efficiently constructs substituted tetrahydropyranones. nih.gov |

| Prins Cyclization | Acid-catalyzed reaction of an alkene with an aldehyde. | Generates functionalized tetrahydropyrans. nih.gov |

The synthesis of natural products like Neopeltolide (B1256781), which contains a tetrahydropyran core, showcases the importance of chiral precursors in achieving the desired biological activity. nih.gov By analogy, this compound could serve as a key fragment in the convergent synthesis of novel bioactive compounds.

Ligand Design in Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid backbone and stereochemically defined functional groups of this compound make it an intriguing scaffold for the development of novel chiral ligands.

The carboxylic acid group can be readily converted into various coordinating groups, such as amides, phosphines, or oxazolines, which can chelate to a metal center. The oxane ring provides a rigid and predictable three-dimensional structure, which is crucial for creating a well-defined chiral pocket around the metal catalyst. This chiral environment can then effectively control the stereochemical outcome of a catalytic reaction.

The phenyl group can also play a role in ligand design, potentially participating in π-stacking interactions with the substrate or another ligand, further enhancing stereoselectivity. The development of chiral ligands based on privileged scaffolds has been a successful strategy in asymmetric catalysis, and the unique stereochemistry of this phenyloxane derivative could lead to catalysts with novel reactivity and selectivity. For instance, chiral phosphine (B1218219) ligands are instrumental in various nickel-catalyzed enantioselective reactions. acs.orgacs.org

Scaffold for the Development of Novel Chemical Probes

Chemical probes are essential tools for studying biological systems. The design of effective probes often requires a molecular scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The structure of this compound provides a versatile platform for the synthesis of such probes.

The carboxylic acid offers a convenient attachment point for linkers and reporter molecules. The phenyl group can be modified to introduce photo-cross-linking agents or other functionalities. The stereochemically defined oxane ring can provide specific interactions with biological targets, leading to probes with high affinity and selectivity. The development of novel chemical probes based on unique scaffolds is a continuous effort in chemical biology to explore complex biological processes.

Precursor for Advanced Materials Chemistry

The incorporation of well-defined organic molecules into inorganic or polymeric materials can lead to hybrid materials with novel properties. The carboxylic acid group of this compound can be used to anchor the molecule to surfaces, such as metal oxides or nanoparticles. upb.ro This functionalization can alter the surface properties of the material, for example, by introducing chirality or modifying its hydrophobicity.

The rigid, chiral structure of the molecule could be exploited to create chiral surfaces for enantioselective separations or catalysis. Furthermore, the phenyl group could be polymerized or cross-linked to form novel polymeric materials with defined three-dimensional structures. The development of functional materials is a rapidly growing field, and molecules like this compound could serve as valuable building blocks for the next generation of advanced materials. ox.ac.uk

Potential Applications in Materials Science:

| Application Area | Potential Role of this compound |

| Chiral Stationary Phases | Covalent attachment to silica gel for enantioselective chromatography. |

| Functionalized Nanoparticles | Surface modification of nanoparticles to impart chirality and specific recognition properties. |

| Chiral Polymers | Incorporation as a monomeric unit to create polymers with helical structures. |

Role in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular structures. acs.org The phenyl group can participate in π-π stacking interactions, further stabilizing these assemblies.

The chirality of the molecule is expected to be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates. The study of such self-assembling systems is crucial for understanding biological processes and for the development of new functional materials and molecular devices. The unique combination of functional groups and stereochemistry in this compound makes it a compelling candidate for exploring new frontiers in supramolecular chemistry. The self-assembly of cyclic peptides, for instance, demonstrates how defined building blocks can form complex and functional architectures. acs.orgrsc.org

Future Directions and Research Challenges for 3s,4s 4 Phenyloxane 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of (3S,4S)-4-phenyloxane-3-carboxylic acid is the development of synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies for related substituted tetrahydropyrans often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research will need to focus on green chemistry principles to address these limitations.

Key areas for development include:

Catalytic Asymmetric Synthesis : Moving away from stoichiometric chiral auxiliaries towards catalytic methods is crucial. The use of organocatalysts, such as bifunctional quinine-based squaramides, has shown promise in the asymmetric synthesis of highly functionalized tetrahydropyrans, achieving excellent enantiomeric and diastereomeric control. nih.gov Future work could adapt these methods to the specific stereochemistry of this compound.

Prins Cyclization : The Prins reaction is a powerful tool for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgacs.orgnih.govbeilstein-journals.org Research into novel Lewis or Brønsted acid catalysts could enable a more direct and atom-economical cyclization to form the desired oxane ring with the correct stereochemistry. For instance, investigations into bismuth(III) chloride-catalyzed microwave-assisted Prins cyclizations have demonstrated the formation of single diastereomers of substituted tetrahydropyrans. beilstein-journals.org

Renewable Starting Materials : A long-term goal is to develop synthetic pathways that utilize renewable feedstocks. This could involve the enzymatic transformation of biomass-derived precursors or the use of chemocatalytic methods to convert bio-based platform chemicals into key intermediates for the synthesis of the target molecule.

A hypothetical comparison of a traditional versus a more sustainable synthetic approach is presented in Table 1.

| Parameter | Traditional Route | Sustainable Route (Hypothetical) |

| Starting Materials | Petroleum-based | Bio-based (e.g., from lignocellulose) |

| Key Transformation | Multi-step with stoichiometric reagents | Catalytic asymmetric Prins cyclization |

| Solvents | Chlorinated solvents | Green solvents (e.g., water, ethanol) |

| Atom Economy | Low | High |

| Waste Generation | High | Low |

Exploration of Novel Reaction Pathways and Reactivity

Beyond improving its synthesis, a significant area of future research lies in exploring the reactivity of this compound to generate a diverse library of derivatives. This will involve the application of modern synthetic methodologies to functionalize the molecule at various positions.

Promising avenues for exploration include:

C-H Functionalization : The direct functionalization of carbon-hydrogen bonds is a rapidly advancing field in organic synthesis that offers a more efficient way to modify molecular scaffolds. wikipedia.orgethz.chacs.orgprinceton.edu Research could focus on developing site-selective C-H activation methods to introduce new functional groups on both the oxane and phenyl rings of the molecule. This would bypass the need for pre-functionalized starting materials and shorten synthetic sequences.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations under mild conditions. acs.orgprinceton.eduresearchgate.netnih.govwikipedia.org This technology could be employed to forge new bonds from the carboxylic acid group or to functionalize the oxane ring through radical-mediated pathways. For example, photoredox-catalyzed decarboxylative couplings could be used to introduce alkyl or aryl groups in place of the carboxylic acid.

Discovery of Undiscovered Biological Target Interactions

A key aspect of future research will be to elucidate the biological activity of this compound and its derivatives. Given the prevalence of the tetrahydropyran (B127337) motif in bioactive compounds, it is plausible that this molecule could interact with specific biological targets.

The following approaches will be instrumental in this discovery process:

High-Throughput Screening : Screening the compound against a wide range of biological targets using high-throughput screening (HTS) assays will be a critical first step. This will provide initial "hits" that can be further investigated.

Machine Learning and AI : Computational methods, particularly machine learning, are becoming increasingly powerful in predicting drug-target interactions. dromicslabs.comnih.govcam.ac.ukmdpi.comdev.to By training algorithms on large datasets of known protein-ligand interactions, it is possible to predict potential targets for novel small molecules. nih.govfrontiersin.orgnih.govhilarispublisher.comoup.com These in silico predictions can then be used to guide experimental validation. A hypothetical workflow for this process is outlined in Figure 1.

| Step | Description |

|---|---|

| 1. Data Input | Input the 2D/3D structure of this compound into the model. |

| 2. Feature Extraction | The model calculates a set of molecular descriptors (e.g., physicochemical properties, topological fingerprints). |

| 3. Prediction | A pre-trained machine learning algorithm predicts the probability of interaction with a panel of known biological targets. |

| 4. Target Prioritization | A ranked list of potential targets is generated based on the prediction scores. |

| 5. Experimental Validation | High-priority targets are validated experimentally through in vitro binding and functional assays. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For this compound to be a viable candidate for further development, its synthesis must be scalable. Flow chemistry and automation offer significant advantages over traditional batch processing in terms of safety, efficiency, and reproducibility. syrris.commit.edu

Future research in this area should focus on:

Development of Continuous Flow Reactors : Designing and optimizing continuous flow reactors for the key synthetic steps will be essential. syrris.comrsc.orgresearchgate.net This will allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Computational Design of Advanced Derivatives with Tailored Properties

Computational modeling will play a pivotal role in designing advanced derivatives of this compound with specific, tailored properties. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery process.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships between the chemical structure of a molecule and its biological activity. wikipedia.orgnih.gov Once initial biological activity data is obtained, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This can guide the design of more potent compounds. Studies on other tetrahydropyran derivatives have successfully used 3D-QSAR to rationalize their inhibitory activities. nih.gov

In Silico ADME Prediction : Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in drug discovery. researchgate.net47.94.85 Computational models can be used to predict these properties for virtual derivatives, allowing for the early identification of compounds with favorable pharmacokinetic profiles. researchgate.netchemrxiv.orgnih.gov

A hypothetical in silico design and evaluation workflow is presented in Table 2.

| Step | Computational Tool | Objective |

| 1. Scaffold Hopping | Molecular modeling software | Generate a virtual library of derivatives with diverse substituents. |

| 2. Biological Activity Prediction | QSAR model | Predict the biological activity of the virtual derivatives. |

| 3. ADME Prediction | In silico ADME models | Predict the pharmacokinetic properties of the most promising derivatives. |

| 4. Prioritization | Multi-parameter optimization | Rank the virtual derivatives based on a balance of predicted activity and ADME properties. |

| 5. Synthesis and Testing | Laboratory synthesis and in vitro assays | Synthesize and test the highest-ranking virtual derivatives to validate the computational predictions. |

Q & A

Q. What synthetic strategies are recommended for (3S,4S)-4-phenyloxane-3-carboxylic acid, and which intermediates are critical for yield optimization?

- Methodological Answer : The synthesis typically involves activating carboxylic acid intermediates using reagents like 1,1-carbonyldiimidazole (CDI) to form acylimidazole derivatives, followed by coupling with nucleophiles (e.g., magnesium malonate monoester salts). Key intermediates include the activated acyl species and β-ketoester adducts. Monitor reaction progress via TLC or HPLC, and optimize yields by controlling reaction time (e.g., 20 hours for coupling) and purification via recrystallization (e.g., hexanes) or preparative HPLC for isomer separation .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Use X-ray crystallography to determine absolute configuration, as demonstrated for related cyclohexylidene derivatives (e.g., Flack parameter analysis with CuKα radiation) . Complementary techniques include chiral HPLC with validated columns (e.g., Waters Prep 500 using 9% acetone in hexanes) to resolve enantiomers and confirm enantiomeric excess (ee) ≥98% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Ensure fume hoods are used during synthesis or handling.

- Emergency Measures : For spills, use dry sand or alcohol-resistant foam; for exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (DFT calculations).

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace isomers or byproducts.

- Dynamic Hydrogen Bonding : Consider solvent effects or hydrogen-bonding networks (e.g., O–H···Cl interactions in crystal structures) that may alter spectral profiles .

Q. What parameters govern the crystallization of this compound to achieve high purity?

- Methodological Answer : Optimize conditions using the following parameters:

Q. How can dynamic kinetic resolution (DKR) improve the synthesis efficiency of this compound?

- Methodological Answer :

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions to racemize undesired enantiomers in situ.

- Reaction Monitoring : Use chiral columns (e.g., Chiralpak® AD-H) to track ee during hydrogenolysis steps.

- Yield Optimization : Adjust catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) to balance reaction rate and stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting enantiomeric purity results between HPLC and polarimetry?

- Methodological Answer :

- Polarimetry Calibration : Ensure sample concentration (e.g., c = 1.02 in MeOH) and path length align with literature standards (e.g., [α]D = –32.3°) .

- HPLC Method Validation : Confirm column selectivity using reference standards and adjust mobile phase (e.g., hexanes:acetone ratios) to resolve co-eluting peaks .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : The crystal structure is stabilized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.